
3-Sulfopropyl methacrylate
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Description
3-Sulfopropyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5S and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Polymerization Reactions
SPMA undergoes controlled polymerization via reversible addition-fragmentation chain transfer (RAFT) and surface-initiated atom transfer radical polymerization (SI-ATRP) :
RAFT Polymerization
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Chain transfer agent : Trithiocarbonate (e.g., CPP-TTC) for improved hydrolytic stability.
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Conditions : Yields well-defined homopolymers (e.g., PBSPMA) with controlled molecular weights.
SI-ATRP
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Catalyst system : CuCl₂/PMDETA with ascorbic acid as a reducing agent.
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Applications : Grafting SPMA onto substrates for antifouling coatings.
Free Radical Copolymerization
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Comonomers : Methyl methacrylate (MMA) for transparent, antifouling copolymers.
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Key findings :
Deprotection and Post-Polymerization Modifications
Protected SPMA polymers undergo deprotection under specific conditions:
Deprotection Conditions
Polymer | Protecting Group | NaI (70°C) | NaOH (RT) | HBr (100°C) | NaN₃ (100°C) |
---|---|---|---|---|---|
PBSPMA | Isobutyl | Cleaved | Stable | Stable | Stable |
PNSPMA | Neopentyl | Stable | Stable | Stable | Cleaved* |
PPhSPMA | Phenyl | Stable | Cleaved | Stable | Partial |
*Quantitative deprotection of PNSPMA requires 130°C with NaN₃ .
Notable side reactions :
Stability and Degradation
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Hydrolytic stability : Methacrylate-grafted SPMA (M-PSPMAK) resists hydrolysis better than silane-anchored analogs (Si-PSPMAK) .
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Degrafting : SPMA brushes degraft in polar solvents (e.g., water/methanol) via cleavage of anchoring bonds .
Reaction Mechanisms
Properties
CAS No. |
7582-21-0 |
---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12O5S/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H,9,10,11) |
InChI Key |
KFNGWPXYNSJXOP-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)O |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)O |
Synonyms |
3-sulfopropyl methacrylate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.